N-(4-morpholinophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
N-(4-morpholinophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic compound that features a morpholine ring, a pyrazine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Attachment of the pyrazine ring: This step might involve a nucleophilic substitution reaction where the pyrazine moiety is introduced.
Formation of the amide bond: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.
Introduction of the morpholine ring: This step might involve a substitution reaction where the morpholine ring is attached to the phenyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could occur at the oxazole or pyrazine rings.
Substitution: Various substitution reactions can be performed, especially on the phenyl ring or the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to partially or fully reduced ring systems.
Scientific Research Applications
N-(4-morpholinophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: As a potential inhibitor or modulator of enzymes or receptors.
Medicine: As a candidate for drug development, particularly for diseases where modulation of specific biological pathways is beneficial.
Industry: In the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-morpholinophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might:
Bind to active sites: Inhibit enzyme activity by binding to the active site.
Modulate receptor activity: Act as agonists or antagonists of specific receptors.
Interfere with signaling pathways: Affect cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(4-morpholinophenyl)-2-(pyrazine-2-carboxamido)thiazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
N-(4-morpholinophenyl)-2-(pyridine-2-carboxamido)oxazole-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
N-(4-morpholinophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide might be unique in its specific combination of rings and functional groups, which could confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c26-17(15-11-20-5-6-21-15)24-19-23-16(12-29-19)18(27)22-13-1-3-14(4-2-13)25-7-9-28-10-8-25/h1-6,11-12H,7-10H2,(H,22,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJZCCKSSNKRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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